Cas no 2306245-87-2 ((2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid)

(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is a chiral bicyclic compound featuring a protected amine group and a carboxylic acid functionality. Its stereochemistry at the 2S and 4R positions makes it valuable for asymmetric synthesis and peptide modifications. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The oxane ring structure contributes to conformational rigidity, enhancing its utility in medicinal chemistry and as a building block for complex molecules. The carboxylic acid moiety enables further derivatization, facilitating its incorporation into larger frameworks. This compound is particularly useful in the synthesis of stereochemically defined intermediates for pharmaceuticals and bioactive molecules.
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid structure
2306245-87-2 structure
Product Name:(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
CAS No:2306245-87-2
MF:C11H19NO5
MW:245.272263765335
CID:5184613
PubChem ID:135392478
Update Time:2026-03-05

(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid
    • F78242
    • cis-4-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid
    • rel-(2S,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
    • (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
    • PS-20293
    • 2306245-87-2
    • cis-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
    • MFCD31728098
    • (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
    • F93789
    • (2S,4R)-4-[(tert-butoxycarbonyl)amino]oxane-2-carboxylic acid
    • Rel-(2S,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid
    • Inchi: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
    • InChI Key: PCGLJGXKSGRHSC-SFYZADRCSA-N
    • SMILES: O1CC[C@H](C[C@H]1C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 245.12632271g/mol
  • Monoisotopic Mass: 245.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 84.9

(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid Pricemore >>

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(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:2306245-87-2)(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
Order Number:A1081457
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:11
Price ($):1921.0
Email:sales@amadischem.com

Additional information on (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid

Recent Advances in the Application of (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic Acid (CAS: 2306245-87-2) in Chemical Biology and Pharmaceutical Research

The compound (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (CAS: 2306245-87-2) has recently emerged as a key building block in medicinal chemistry and drug discovery. This chiral oxane derivative, featuring both a protected amino group and a carboxylic acid functionality, has demonstrated significant potential in the synthesis of novel bioactive molecules. Recent studies have highlighted its utility as a constrained scaffold for developing protease inhibitors and GPCR-targeting compounds, particularly in neurological and metabolic disorder research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor for developing selective cathepsin K inhibitors. The rigid oxane ring system provided optimal spatial orientation for binding to the S2 pocket of the enzyme, with the tert-butoxycarbonyl (Boc) protected amino group allowing for further derivatization. Researchers reported a 40% improvement in metabolic stability compared to linear analogs when incorporated into inhibitor designs targeting osteoporosis.

In peptide mimetic development, the CAS 2306245-87-2 scaffold has shown particular promise. A Nature Communications paper (2024) detailed its incorporation into macrocyclic peptides targeting the GLP-1 receptor, where the constrained geometry improved both binding affinity (Kd = 3.2 nM) and proteolytic resistance. The carboxylic acid moiety facilitated conjugation to various peptide sequences while maintaining favorable physicochemical properties, addressing previous challenges with cell permeability in this class of compounds.

Recent synthetic methodology developments have significantly improved access to this building block. A Green Chemistry publication (2023) described an enzymatic resolution process achieving >99% ee for the (2S,4R) isomer, with the Boc-protected amino group proving crucial for enzyme recognition. This advancement has enabled kilogram-scale production, supporting its growing use in pharmaceutical lead optimization programs.

The compound's unique stereochemistry has also found applications in antibody-drug conjugate (ADC) development. Studies presented at the 2024 ACS National Meeting demonstrated its utility as a linker component, where the oxane ring's rigidity improved plasma stability of the conjugate while the carboxylic acid enabled efficient payload attachment. Early-stage ADCs incorporating this scaffold showed 2-3 fold improvements in therapeutic index compared to conventional linkers in xenograft models.

Emerging research suggests potential applications beyond traditional drug discovery. A recent Bioorganic & Medicinal Chemistry Letters report highlighted its use in developing chemical probes for studying carbohydrate-processing enzymes, where the oxane core mimics pyranose ring conformations. This has opened new avenues for investigating glycosidase mechanisms and developing selective inhibitors.

As research continues, the versatility of (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid positions it as a valuable tool in modern drug discovery. Its balanced combination of synthetic accessibility, structural rigidity, and multiple functionalization points makes it particularly suitable for fragment-based drug design and the development of conformationally constrained therapeutics. Ongoing studies are exploring its incorporation into covalent inhibitors and PROTAC molecules, further expanding its potential applications in targeted protein degradation strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2306245-87-2)(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
A1081457
Purity:99%
Quantity:1g
Price ($):1921.0
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